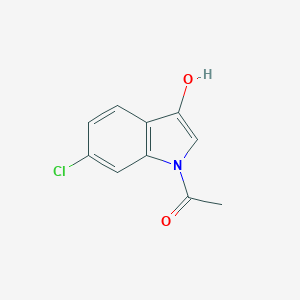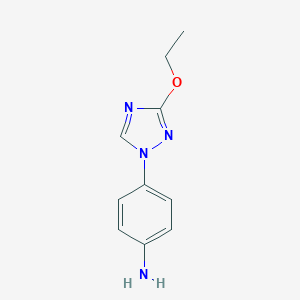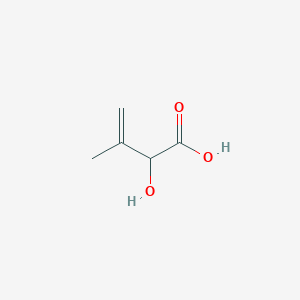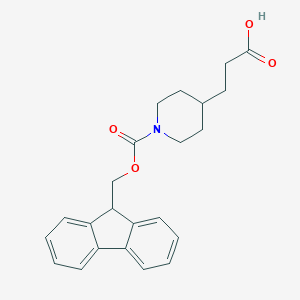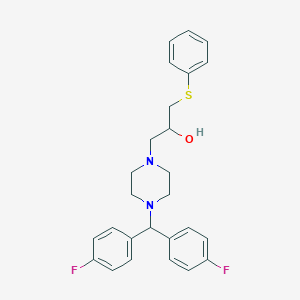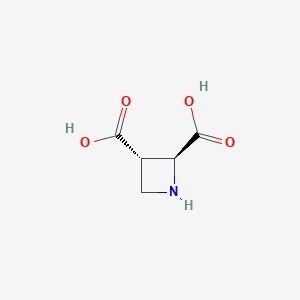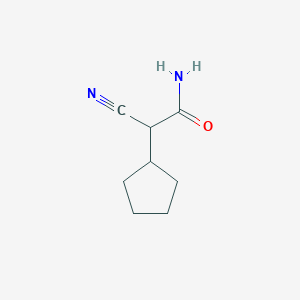
2-Cyano-2-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-cyclopentylacetamide, also known as D-cycloserine, is a small molecule with a unique structure that has been extensively studied for its potential therapeutic applications. It was first discovered in the 1950s as an antibiotic, but its use as a therapeutic agent has expanded in recent years due to its ability to modulate the activity of the central nervous system. In
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-cyclopentylacetamide is not fully understood, but it is believed to act as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in synaptic plasticity and is involved in learning and memory processes. By modulating the activity of this receptor, 2-Cyano-2-cyclopentylacetamide may enhance the efficacy of cognitive-behavioral therapy and other forms of psychotherapy.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Cyano-2-cyclopentylacetamide are complex and varied. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It also has an inhibitory effect on the enzyme alanine racemase, which is involved in the synthesis of peptidoglycan, a component of bacterial cell walls. This property makes it a useful antibiotic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Cyano-2-cyclopentylacetamide in lab experiments is its ability to enhance the efficacy of cognitive-behavioral therapy and other forms of psychotherapy. This makes it a useful tool for studying the neural mechanisms underlying these therapies. However, one limitation is that its effects on the NMDA receptor are not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are many potential future directions for research on 2-Cyano-2-cyclopentylacetamide. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
In conclusion, 2-Cyano-2-cyclopentylacetamide is a small molecule with a unique structure that has been extensively studied for its potential therapeutic applications. Its ability to modulate the activity of the central nervous system makes it a useful tool for studying the neural mechanisms underlying cognitive-behavioral therapy and other forms of psychotherapy. While its effects on the NMDA receptor are not fully understood, there are many potential future directions for research on this compound, including its use in the treatment of addiction and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-Cyano-2-cyclopentylacetamide involves the reaction of cyclopentylamine with chloroacetyl chloride in the presence of triethylamine, followed by the addition of sodium cyanide. This reaction results in the formation of a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
2-Cyano-2-cyclopentylacetamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuropsychiatry. It has been shown to enhance the efficacy of cognitive-behavioral therapy in the treatment of anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder. It has also been studied as a potential treatment for schizophrenia, depression, and addiction.
Propiedades
IUPAC Name |
2-cyano-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h6-7H,1-4H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDWVQJYFDAYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-cyclopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

